molecular formula C8H14O2 B3146642 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 60478-96-8

1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane

Cat. No.: B3146642
CAS No.: 60478-96-8
M. Wt: 142.2 g/mol
InChI Key: AZWKCIZRVUVZPX-UHFFFAOYSA-N
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Description

1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane, also known as Frontalin, is a bicyclic acetal with the molecular formula C8H14O2 and a molecular weight of 142.1956 g/mol . This compound is notable for its unique structure, which includes two oxygen atoms forming a dioxabicyclo ring system. It is commonly used in various scientific research applications due to its interesting chemical properties and biological activities.

Scientific Research Applications

1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane can be synthesized through several methods. One common method involves the reduction of optically active or racemic 2-hydroxy-2,6-dimethyl-6-heptenal, followed by the oxidation of the resulting 2,6-dimethyl-6-heptene-1,2-diol . The reduction step typically uses reducing agents such as lithium aluminum hydride or sodium borohydride in an inert solvent at temperatures ranging from -20°C to the boiling point of the solvent . The oxidation step involves the use of ozone at temperatures between -80°C and 0°C, followed by reductive workup with reducing agents like dimethyl sulfide or triphenylphosphine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions typically involve the conversion of the compound to its corresponding alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ozone and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols or alkanes.

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. In the case of its role as an insect pheromone, the compound binds to olfactory receptors in insects, triggering a behavioral response that leads to aggregation . The exact molecular pathways involved in its other applications are still under investigation.

Comparison with Similar Compounds

1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane can be compared with other similar bicyclic acetals, such as:

    1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]oct-2-ene: This compound has a similar structure but with a double bond in the ring system.

    This compound derivatives: Various derivatives with different functional groups can exhibit different chemical and biological properties.

The uniqueness of this compound lies in its specific structure and its role as a pheromone in certain insect species, which makes it a valuable compound for research in chemical ecology and pest management .

Properties

IUPAC Name

1,5-dimethyl-6,8-dioxabicyclo[3.2.1]octane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-7-4-3-5-8(2,10-7)9-6-7/h3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZWKCIZRVUVZPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCCC(O1)(OC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30860417
Record name (+/-)-Frontalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60478-96-8
Record name (+/-)-Frontalin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30860417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2-carbomethoxy-2,6-dimethyl-3,4-dihydro-2 H-pyran (11.2 gm, 0.066 mol) in dry ether was added dropwise with stirring to lithium aluminum hydride (3 gm, 0.079 mol) in dry ether. The reaction mixture was heated under reflux for 4 hours, cooled and decomposed with water (3 ml), aqueous 15% NaOH solution (3 ml) and finally water (9 ml). It was stirred at room temperature for 2 hours and filtered. The ether solution containing the resulting alcohol was treated with a catalytic amount of p-toluenesulfonic acid, stirred at room temperature for 2 hours and neutralized with K2CO3. The solvent was removed using a 40 cm Vigreux column and the residue was distilled to give 7.6 gm (75.6%) of frontalin.
Name
2-carbomethoxy-2,6-dimethyl-3,4-dihydro-2 H-pyran
Quantity
11.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
3 mL
Type
reactant
Reaction Step Three
Name
Quantity
3 mL
Type
reactant
Reaction Step Four
Name
Quantity
9 mL
Type
reactant
Reaction Step Five
Yield
75.6%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane
Reactant of Route 2
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane
Reactant of Route 3
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane
Reactant of Route 4
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane
Reactant of Route 5
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane
Reactant of Route 6
1,5-Dimethyl-6,8-dioxabicyclo[3.2.1]octane

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